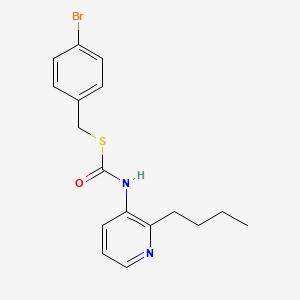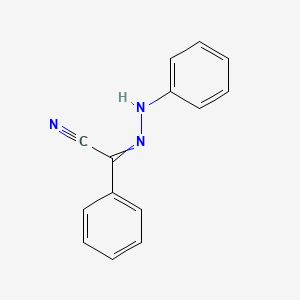
Phenyl(2-phenylhydrazinylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2-phenylhydrazinylidene)acetonitrile is an organic compound with a complex structure that includes both phenyl and hydrazinylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenylhydrazinylidene)acetonitrile typically involves the condensation of phenylhydrazine with an appropriate nitrile compound. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl(2-phenylhydrazinylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of phenylhydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl(2-phenylhydrazinylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenyl(2-phenylhydrazinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phenyl(2-phenylhydrazinylidene)acetonitrile can be compared with other similar compounds such as:
Phenylhydrazine: Shares the hydrazine group but lacks the nitrile functionality.
Benzyl cyanide: Contains the nitrile group but lacks the hydrazinylidene moiety.
Phenylacetonitrile: Similar structure but without the hydrazinylidene group.
Uniqueness: The presence of both phenyl and hydrazinylidene groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
41783-79-3 |
|---|---|
Molekularformel |
C14H11N3 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
N-anilinobenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C14H11N3/c15-11-14(12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H |
InChI-Schlüssel |
ILCWBHVGJXBWDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



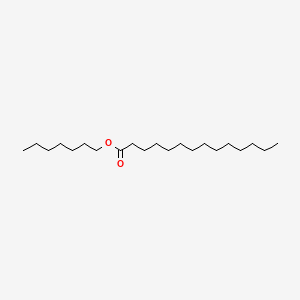

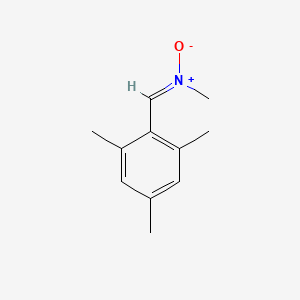
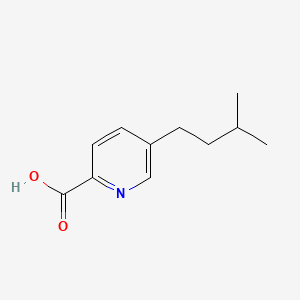

![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)





